Cas no 1226857-72-2 (2,2-difluoro-2-(2-phenylphenyl)acetic acid)
2,2-difluoro-2-(2-phenylphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- α,α-Difluoro[1,1′-biphenyl]-2-acetic acid
- 2,2-difluoro-2-(2-phenylphenyl)acetic acid
- NYGBSRIHGKEKFQ-UHFFFAOYSA-N
- SCHEMBL2397461
- EN300-1860939
- 1226857-72-2
-
- Inchi: 1S/C14H10F2O2/c15-14(16,13(17)18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,17,18)
- InChI Key: NYGBSRIHGKEKFQ-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=CC=CC=C1C(F)(F)C(O)=O
Computed Properties
- Exact Mass: 248.06488588g/mol
- Monoisotopic Mass: 248.06488588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.280±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 396.8±42.0 °C(Predicted)
- pka: 1.00±0.10(Predicted)
2,2-difluoro-2-(2-phenylphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860939-1g |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
1226857-72-2 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1860939-5g |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
1226857-72-2 | 5g |
$2650.0 | 2023-09-18 | ||
| Enamine | EN300-1860939-10g |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
1226857-72-2 | 10g |
$3929.0 | 2023-09-18 | ||
| Enamine | EN300-1860939-0.05g |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
1226857-72-2 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1860939-0.1g |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
1226857-72-2 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1860939-0.25g |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
1226857-72-2 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1860939-0.5g |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
1226857-72-2 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1860939-1.0g |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
1226857-72-2 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1860939-2.5g |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
1226857-72-2 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1860939-5.0g |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
1226857-72-2 | 5g |
$3396.0 | 2023-06-03 |
2,2-difluoro-2-(2-phenylphenyl)acetic acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2,2-difluoro-2-(2-phenylphenyl)acetic acid
Introduction to 2,2-difluoro-2-(2-phenylphenyl)acetic acid (CAS No: 1226857-72-2)
2,2-difluoro-2-(2-phenylphenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No) 1226857-72-2, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of medicinal chemistry and materials science. This compound, characterized by its dual fluoro and phenyl substituents, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel therapeutic agents and functional materials.
The molecular structure of 2,2-difluoro-2-(2-phenylphenyl)acetic acid consists of a central acetic acid moiety flanked by two fluoro atoms and a biphenyl group. The presence of fluorine atoms introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. Additionally, the biphenyl ring provides steric hindrance and electronic tuning capabilities, making this compound a versatile building block for drug design.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. Fluorinated carboxylic acids, in particular, have been extensively studied for their potential applications in the development of antiviral, anticancer, and anti-inflammatory drugs. The introduction of fluorine into carboxylic acid derivatives can significantly influence their interactions with biological targets, leading to more potent and selective therapeutic agents.
One of the most compelling aspects of 2,2-difluoro-2-(2-phenylphenyl)acetic acid is its potential as a key intermediate in the synthesis of advanced pharmaceuticals. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The fluoro-substituted moiety enhances the binding affinity of these inhibitors to their biological targets, improving their efficacy.
Moreover, the biphenyl group in 2,2-difluoro-2-(2-phenylphenyl)acetic acid offers opportunities for further functionalization, enabling the creation of complex molecular architectures with tailored properties. This flexibility has been exploited in the design of ligands for metal-organic frameworks (MOFs) and other functional materials. The unique electronic characteristics of these materials make them promising candidates for applications in catalysis, gas storage, and sensing technologies.
Recent studies have also highlighted the role of fluorinated aromatic carboxylic acids in medicinal chemistry beyond drug development. These compounds have been investigated for their potential as probes in biochemical assays and as building blocks for synthetic methodologies. The ability to precisely control the electronic and steric properties of these molecules allows chemists to develop innovative synthetic strategies that could revolutionize organic synthesis.
The synthesis of 2,2-difluoro-2-(2-phenylphenyl)acetic acid typically involves multi-step organic transformations starting from commercially available precursors. Advanced synthetic techniques such as cross-coupling reactions and fluorination methods are commonly employed to construct the desired molecular framework. The optimization of these synthetic routes is crucial for achieving high yields and purity levels necessary for pharmaceutical applications.
In conclusion, 1226857-72-2 represents a fascinating compound with broad applications in medicinal chemistry and materials science. Its unique structural features and versatile reactivity make it an invaluable tool for researchers seeking to develop novel therapeutics and advanced materials. As our understanding of fluorinated compounds continues to grow, 1226857-72-2 is poised to play an increasingly significant role in scientific innovation.
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